(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes an amino acid moiety and a pyrrolidine ring. Its unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones . This method is widely used for the synthesis of β-amino acids, which are integral components of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for the Arndt-Eistert synthesis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use in drug development.
Mechanism of Action
The mechanism of action of (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. Its effects are mediated through binding to target proteins, altering their activity, and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid include other amino acid derivatives and peptides, such as:
- (2S)-2-amino-3-phenylpropanoic acid
- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific configuration and the presence of the pyrrolidine ring. This unique structure allows it to participate in a broader range of chemical reactions and interact with a diverse set of molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74075-24-4 |
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Molecular Formula |
C16H21N3O4 |
Molecular Weight |
319.36 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O4/c17-12(9-11-5-2-1-3-6-11)15(21)18-10-14(20)19-8-4-7-13(19)16(22)23/h1-3,5-6,12-13H,4,7-10,17H2,(H,18,21)(H,22,23)/t12-,13-/m0/s1 |
InChI Key |
NPLGQVKZFGJWAI-STQMWFEESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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